3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride
Overview
Description
“3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1803587-91-8 . It has a molecular weight of 253.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13FN2.2ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;/h1-2,5,8,12H,3-4,6-7H2;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Scientific Research Applications
Crystal Structure and Molecular Interactions
- The study of the crystal structure of fluorinated compounds, such as fluroxypyr, reveals how N—H⋯O, O—H⋯O, and N—H⋯F hydrogen bonds along with weak π–π interactions contribute to forming a three-dimensional network. This structural information is crucial for understanding the chemical behavior and potential applications of fluorinated compounds in various domains, including material science and pharmaceuticals (Hyunjin Park et al., 2016).
Fluorination Techniques and Synthetic Methodologies
- Research on the selective fluorination techniques of pyridines and pyridin-2(1H)-ones showcases advancements in the synthesis of fluorinated compounds. These techniques, including the use of nucleophilic fluorination reagents like DMPU/HF, enable the targeted introduction of fluorine atoms into complex molecules, enhancing their chemical properties and potential for drug development (Gang Zhou et al., 2018).
Biological and Pharmacological Applications
- Fluorinated compounds exhibit significant biological activities, including anticancer properties. The study on novel fluoro substituted benzo[b]pyran compounds, for instance, demonstrates how these compounds show anticancer activity against various human cancer cell lines, highlighting the potential of fluorinated molecules in therapeutic applications (A. G. Hammam et al., 2005).
Enhanced Molecular Affinity and Selectivity
- The incorporation of fluorine into calix[4]pyrrole and dipyrrolylquinoxaline derivatives significantly enhances their affinity for binding anions. This property is particularly important in the context of developing sensors and selective receptors for detecting specific molecules, showcasing the role of fluorination in creating more effective molecular recognition systems (P. Anzenbacher et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
3-(4-fluoropiperidin-4-yl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;/h1-2,5,8,12H,3-4,6-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISNKQMFIGCAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=CC=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-91-8 | |
Record name | 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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